REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:15])[O:10][C:8](=[O:9])[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[CH2:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH3:17]>Cl>[CH2:16]([C:18]1[CH:23]=[CH:22][C:21]([C:8]([C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[C:5]([OH:10])=[O:15])=[O:9])=[CH:20][CH:19]=1)[CH3:17] |f:0.1.2.3|
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Name
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Quantity
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270 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
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|
Quantity
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270 g
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Type
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reactant
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Smiles
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C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
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|
Quantity
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1125 mL
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Type
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reactant
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Smiles
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C(C)C1=CC=CC=C1
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Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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Excess ethylbenzene was removed by steam distillation
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Type
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TEMPERATURE
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Details
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the residual solution was cooled
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Type
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FILTRATION
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Details
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filtered so as
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Name
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Type
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product
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Smiles
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C(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |